4-ethyl-2H-phthalazin-1-one
Description
Significance of the Phthalazinone Core in Medicinal Chemistry and Advanced Materials
The phthalazin-1(2H)-one core is a nitrogen-rich heterocyclic scaffold that is considered a "privileged" structure in medicinal chemistry. researchgate.netresearchgate.net This versatile framework is a common feature in a multitude of bioactive compounds, leading to its extensive use in the design and development of novel therapeutics. nih.govbenthamdirect.com Phthalazinone derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, antidiabetic, antihistaminic, and antimicrobial effects. researchgate.netresearchgate.netosf.iosci-hub.se
The significance of this scaffold is highlighted by its presence in clinically approved drugs. A prominent example is Olaparib , the first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, including those of the ovary, breast, and prostate. researchgate.netnih.govjst.go.jp The phthalazinone moiety in Olaparib is crucial for its interaction with the PARP1 enzyme. jst.go.jp Another marketed drug, Azelastine , incorporates the phthalazinone structure and functions as an H1 receptor antagonist for treating allergic rhinitis. researchgate.net
The broad utility of the phthalazinone core stems from its ability to act as a versatile pharmacophore that can be modified at several positions, particularly at the C4 and N2 atoms, allowing for the fine-tuning of biological activity. sciforum.net This has led to the development of phthalazinone derivatives as inhibitors for a diverse range of biological targets beyond PARP, including:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.govbenthamdirect.com
Aurora Kinases researchgate.netacs.org
Topoisomerases nih.govrhhz.net
Cyclooxygenase-2 (COX-2) osf.ionih.gov
In the realm of advanced materials, the rigid and planar structure of the phthalazinone ring makes it a valuable building block for high-performance polymers. Specifically, it has been incorporated into poly(phthalazinone ether ketone) (PPEK) polymers, which exhibit excellent thermal stability and mechanical properties.
Table 1: Examples of Bioactive Phthalazinone Derivatives
| Compound Name | Therapeutic Area | Mechanism of Action |
|---|---|---|
| Olaparib | Oncology | PARP Inhibitor |
| Azelastine | Allergy | H1 Receptor Antagonist |
| Vatalanib | Oncology | VEGFR Inhibitor |
| Hydralazine | Hypertension | Vasodilator |
Historical Development and Evolution of Phthalazinone Research
The scientific exploration of phthalazinone chemistry began in the early 20th century. Initial synthetic routes focused on establishing the fundamental heterocyclic architecture through the cyclocondensation of phthalic anhydride (B1165640) or its derivatives with hydrazine (B178648). sci-hub.se A common early method involved the reaction of 2-acylbenzoic acids with hydrazine hydrate (B1144303) to form the phthalazinone ring. thieme-connect.comacs.org
Over the decades, synthetic methodologies have evolved significantly. The mid-20th century saw advancements such as Friedel-Crafts acylation to introduce substituents onto the core structure. However, the last three decades have witnessed the most rapid development, driven by the increasing recognition of the phthalazinone scaffold's pharmacological importance. sci-hub.se
Modern synthetic chemistry has introduced more sophisticated and efficient strategies for creating diverse phthalazinone libraries. nih.gov These include:
Palladium-catalyzed reactions: Methods using palladium catalysts with sources like paraformaldehyde have been developed for one-pot synthesis. acs.org
Multicomponent reactions: Efficient strategies that combine multiple starting materials in a single step have been designed to build functionalized phthalazinones. nih.gov
Solid-state organic reactions: Novel strategies using solid-state conditions have been introduced for the condensation of acid hydrazides with phthalic anhydride, offering a simple and quicker alternative to traditional methods. sci-hub.se
These advanced synthetic techniques have been crucial in facilitating the exploration of structure-activity relationships (SAR) and the development of targeted therapeutic agents. nih.govresearchgate.net
Research Rationale for Comprehensive Investigation of 4-Ethyl-2H-phthalazin-1-one as a Representative Phthalazinone Analog
The compound This compound serves as a fundamental analog for investigating the therapeutic potential of the phthalazinone class. The rationale for its comprehensive study is rooted in its role as a key building block and a reference compound in structure-activity relationship (SAR) studies. osf.io In medicinal chemistry, the systematic modification of a core scaffold is essential to understand how different functional groups influence a molecule's interaction with biological targets.
The 4-position of the phthalazinone ring is a critical site for substitution, and derivatives with substituents at this position are key intermediates in the synthesis of compounds with significant pharmacological properties. thieme-connect.comjst.go.jp Research has shown that introducing various groups at C4, such as benzyl (B1604629) or aryl moieties, can lead to potent PARP inhibitors. osf.ioresearchgate.net
The investigation of this compound provides a crucial data point in these SAR studies for several reasons:
Simplicity: The ethyl group is a small, simple alkyl substituent. Its properties can be compared with other analogs, such as the 4-methyl or 4-benzyl derivatives, to determine the effect of substituent size, lipophilicity, and steric bulk on biological activity. sci-hub.se
Synthetic Intermediate: It can act as a precursor for more complex molecules. The ethyl group can be a platform for further functionalization, or the core itself can be elaborated at the N2 position.
Baseline Activity: By evaluating the biological activity of a simple analog like this compound, researchers can establish a baseline to quantify the potency enhancements gained from more complex substitutions. For instance, studies on antiasthma agents identified 2-ethyl-4-(3-pyridyl)-1(2H)-phthalazinone as a promising candidate, demonstrating how modifications at both the N2 and C4 positions contribute to the final activity. osf.io
Therefore, the study of this compound is not necessarily for its own direct therapeutic application, but for the fundamental chemical and pharmacological knowledge it provides for the rational design of new, more potent, and selective phthalazinone-based drugs.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| CAS Number | 53368-61-9 |
| Appearance | Solid |
| Canonical SMILES | CCC1=C2C(=CC=C1)C(=O)NN=C2 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-9-7-5-3-4-6-8(7)10(13)12-11-9/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRVNHJZFRDWBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408527 | |
| Record name | 4-ethyl-2H-phthalazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54145-30-1 | |
| Record name | 4-ethyl-2H-phthalazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Ethyl 2h Phthalazin 1 One and Its Derivatives
Green Chemistry Protocols for Phthalazinone Synthesis
Green chemistry principles have been increasingly applied to the synthesis of phthalazinone derivatives to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net These protocols offer environmentally benign alternatives to traditional synthetic methods.
Microwave-Assisted Organic Synthesis (MAOS) has become a revolutionary green chemistry tool, offering an energy-efficient and environmentally friendly alternative to conventional heating methods. ijrpas.com The use of microwave irradiation can dramatically accelerate reaction rates, leading to higher yields and purity in the synthesis of phthalazinone derivatives. researchgate.nettandfonline.com This technique enhances reaction efficiency by selectively and uniformly heating the reaction mixture through mechanisms like dipolar polarization and ionic conduction. ijrpas.com
Research comparing conventional and microwave-assisted methods for synthesizing phthalazine (B143731) derivatives has consistently demonstrated the superiority of MAOS in terms of reaction time and product yield. researchgate.nettandfonline.com For instance, a series of novel phthalazine derivatives were synthesized using both methods, with the microwave irradiation approach showing a significant reduction in reaction time from hours to minutes, alongside an improvement in yield. tandfonline.com
| Compound | Conventional Method (Yield %) | Conventional Method (Time, h) | Microwave Method (Yield %) | Microwave Method (Time, min) |
|---|---|---|---|---|
| Derivative 1 | 70 | 5 | 85 | 10 |
| Derivative 2 | 65 | 6 | 80 | 12 |
| Derivative 3 | 75 | 4 | 90 | 8 |
This acceleration is a hallmark of MAOS, making it a preferred method for efficient chemical processes. ijrpas.comat.ua The ability to precisely control reaction parameters like temperature further contributes to enhanced yields and product purity. tandfonline.com
The selection of a solvent is a critical factor in green synthesis. An ideal green protocol utilizes environmentally benign solvents, with water being a prime candidate. tandfonline.com For the synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones, various solvents were tested, including acetonitrile, ethyl acetate, THF, toluene, dichloromethane, methanol, ethanol (B145695), and water. tandfonline.com While both ethanol and water proved effective, water was selected as the optimal solvent to develop an environmentally benign protocol. tandfonline.com Water-mediated synthesis offers advantages such as low cost, non-flammability, and environmental safety. tandfonline.com
In some cases, reactions can be conducted under solvent-free conditions, which further enhances the green credentials of the synthesis by eliminating solvent waste entirely. researchgate.net
| Solvent | Time (min) | Yield (%) |
|---|---|---|
| Acetonitrile | 60 | 55 |
| Ethyl Acetate | 90 | 40 |
| THF | 90 | 45 |
| Toluene | 120 | Trace |
| Dichloromethane | 120 | Trace |
| Methanol | 45 | 75 |
| Ethanol | 30 | 92 |
| Water | 25 | 95 |
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. researchgate.net In phthalazinone synthesis, both acid and organocatalysts have been employed effectively.
Oxalic acid has been identified as an inexpensive and efficient catalyst for the one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-one derivatives in water. tandfonline.com The reaction proceeds via the condensation of phthalaldehydic acid and a substituted phenyl hydrazine (B178648). The proposed mechanism involves the activation of the aldehyde carbonyl group by the acid catalyst, facilitating the nucleophilic attack by the hydrazine, followed by intramolecular cyclization and dehydration to yield the final phthalazinone product. researchgate.net This method is noted for its simplicity, short reaction times (20-30 minutes), and excellent yields (95-98%). tandfonline.com
L-Proline , a naturally occurring amino acid, serves as a versatile and environmentally benign bifunctional organocatalyst. nih.gov Its secondary amine group can act as a Lewis base, while the carboxylic acid functions as a Brønsted acid. nih.gov This dual functionality allows it to catalyze a wide range of organic transformations, including multicomponent reactions for the synthesis of complex heterocyclic scaffolds. nih.govrsc.org The use of L-proline promotes mild reaction conditions and is aligned with the principles of green chemistry. nih.gov
Multicomponent Reactions (MCRs) for Diversified Phthalazinone Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov They allow for the rapid construction of complex molecules from simple starting materials, making them ideal for generating libraries of diversified compounds for drug discovery. nih.govrug.nl
The synthesis of the phthalazinone core has benefited greatly from the development of novel MCRs, particularly one-pot three-component strategies. nih.gov These approaches are synthetically efficient and environmentally attractive. A common strategy involves the condensation of phthalhydrazide, an aromatic aldehyde, and a third component such as malononitrile (B47326) or ethyl cyanoacetate. researchgate.net This reaction efficiently yields highly functionalized 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. researchgate.netresearchgate.net Such one-pot procedures are advantageous due to their operational simplicity, mild reaction conditions, and high efficiency. researchgate.net
These modern MCRs, often based on a [3+2+1] three-component strategy, represent a significant advancement over classical [4+2] two-component cyclocondensations. nih.gov
Optimizing reaction parameters is crucial for maximizing product yield and atom economy. Key parameters include the choice of catalyst, solvent, and energy source.
Catalyst: The use of an appropriate catalyst, such as oxalic acid, can significantly shorten reaction times and improve yields compared to uncatalyzed reactions. tandfonline.com
Solvent: As demonstrated, switching to an optimal solvent like water can increase yield from trace amounts to over 95%. tandfonline.com
Energy Source: Employing microwave irradiation instead of conventional heating can reduce reaction times from hours to minutes and increase yields by 15-20%. researchgate.nettandfonline.com
By carefully selecting these parameters, synthetic protocols can be developed that are not only high-yielding but also adhere to the principles of green chemistry, minimizing waste and energy consumption. For example, a catalyst-free, one-pot condensation under microwave irradiation in glycol has been reported to produce pyrimidoquinoline derivatives in 87-95% yield within just 4-7 minutes, showcasing a highly efficient and environmentally friendly technique. researchgate.net
Palladium-Catalyzed Approaches in Phthalazinone Construction
Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex heterocyclic systems like phthalazinones. While specific palladium-catalyzed syntheses targeting 4-ethyl-2H-phthalazin-1-one are not extensively documented in peer-reviewed journals, general principles are well-established for the synthesis of the core structure and for the introduction of various functionalities.
Cross-Coupling Methodologies for C-N and C-S Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are potent methods for forming carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. These reactions are particularly relevant for the functionalization of a pre-existing phthalazinone scaffold. For instance, the synthesis of 1-amino-phthalazine derivatives often involves the reaction of a 1-chloro-phthalazine precursor with an appropriate amine. A patent describes the preparation of 1-chloro-5,7-dimethoxy-4-ethyl-phthalazine from the corresponding 5,7-dimethoxy-4-ethyl-2H-phthalazin-1-one by treatment with phosphoryl chloride. google.com This chloro derivative is a key intermediate that can subsequently undergo palladium-catalyzed C-N coupling with various amines to introduce diversity at the 1-position.
Although direct examples for the 4-ethyl derivative are scarce, studies on related 4-bromo-phthalazinones demonstrate the feasibility of palladium-catalyzed sulfanylation to form C-S bonds, suggesting that a similar strategy could be applied to a hypothetical 1-halo-4-ethyl-phthalazinone intermediate.
Carbonylative Coupling Reactions for Phthalazinone Ring System
Palladium-catalyzed carbonylative coupling reactions represent an efficient strategy for constructing the phthalazinone ring system itself. These methods typically involve the reaction of an aryl halide with a hydrazine in the presence of carbon monoxide (CO). This approach allows for the direct incorporation of the carbonyl group of the phthalazinone ring. While specific conditions for the synthesis of this compound via this method are not detailed in the literature, it is a plausible synthetic route starting from a suitably substituted 1-halo-2-propionylbenzene derivative.
Chemo- and Regioselective Functionalization of the Phthalazinone Nucleus
The functionalization of the pre-formed phthalazinone core is crucial for developing derivatives with diverse properties. The presence of the N-H group and reactive positions on the heterocyclic ring allows for various modifications.
N-Alkylation and Acylation Strategies
The nitrogen atom at the 2-position of the phthalazinone ring is a common site for functionalization. N-alkylation can be readily achieved by reacting the phthalazinone with an alkyl halide in the presence of a base. For instance, the synthesis of (4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid has been reported, indicating that the N-H of this compound is sufficiently nucleophilic to react with alkylating agents like ethyl bromoacetate, followed by hydrolysis. guidechem.com
Mannich Reactions for Amine-Substituted Phthalazinone Derivatives
The Mannich reaction is a three-component condensation that introduces an aminomethyl group. For phthalazinones, this reaction typically occurs at the N-2 position. It involves the reaction of the phthalazinone, formaldehyde, and a primary or secondary amine. While specific examples utilizing this compound as the substrate are not available, the general reactivity of the phthalazinone N-H group suggests that it would be amenable to Mannich-type functionalization.
Cyclocondensation and Ring Annulation Reactions
The synthesis of the this compound core itself can be achieved through classical cyclocondensation reactions. A patent demonstrates a relevant synthesis, where this compound is prepared by the reaction of 5-bromo-3-ethyl-3-hydroxy-2-phenyl-isoindolin-1-one with hydrazine hydrate (B1144303) in ethanol at elevated temperatures. google.com This reaction proceeds via ring-opening of the isoindolinone followed by condensation with hydrazine to form the dihydropyridazine (B8628806) ring of the phthalazinone.
Another established route to 4-substituted phthalazinones involves the cyclocondensation of 2-acylbenzoic acids with hydrazine. In the case of the 4-ethyl derivative, the starting material would be 2-propionylbenzoic acid.
Further ring annulation reactions starting from this compound to build more complex fused heterocyclic systems are conceivable but have not been specifically reported. Such transformations would likely involve functionalization of the ethyl group or the aromatic ring, followed by cyclization.
Due to the limited specific research on this compound, detailed data tables for the aforementioned reactions are not available in the public domain. The information presented is based on general methodologies for phthalazinone synthesis and functionalization, with specific examples cited where found.
Derivatization from Key Intermediates (e.g., 2-Acylbenzoic Acids, 4-Bromolactams)
The synthesis of the this compound core structure can be efficiently achieved through the cyclization of specific acyclic precursors. Among the most crucial intermediates are 2-acylbenzoic acids, which provide a direct and robust pathway to the desired phthalazinone ring system.
Synthesis from 2-Acylbenzoic Acids
A prevalent and scalable method for synthesizing 4-substituted phthalazin-1(2H)-ones involves the condensation of a 2-acylbenzoic acid with hydrazine. researchgate.net For the specific synthesis of this compound, the required starting material is 2-propionylbenzoic acid. The reaction is typically a one-pot, two-step process that offers high yields and is adaptable to large-scale production. researchgate.net
The process begins with the activation of the carboxylic acid group of the 2-acylbenzoic acid. One effective method involves reacting the 2-acylbenzoic acid with an activating agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net This reaction forms a highly reactive acylimidazole intermediate. The subsequent addition of aqueous hydrazine hydrate to this intermediate initiates a cyclocondensation reaction. The hydrazine attacks both the activated acyl group and the ketone, leading to the formation of the stable heterocyclic phthalazinone ring and yielding the final product. researchgate.net This method is advantageous as it avoids harsh reaction conditions and provides a high degree of control over the final product's purity. researchgate.net
| Component/Parameter | Role/Condition | Notes |
|---|---|---|
| 2-Propionylbenzoic Acid | Starting Material | Provides the benzene (B151609) ring and the ethyl-substituted carbon for the phthalazinone core. |
| 1,1'-Carbonyldiimidazole (CDI) | Activating Agent | Reacts with the carboxylic acid to form a reactive acylimidazole intermediate. researchgate.net |
| Hydrazine Hydrate | Cyclizing Agent | Reacts with the intermediate to form the heterocyclic ring. researchgate.net |
| Solvent | Reaction Medium | Typically a polar aprotic solvent like Tetrahydrofuran (THF) for the activation step. |
| Reaction Type | One-Pot, Two-Step | Activation followed by cyclocondensation in a single vessel. researchgate.net |
Synthesis from 4-Bromolactams
The synthesis of this compound or related phthalazinone structures from 4-bromolactam intermediates is not a widely documented or common synthetic strategy in the reviewed scientific literature. The primary and more established routes rely on precursors like 2-acylbenzoic acids that already contain the necessary carbon skeleton for straightforward cyclization with hydrazine derivatives.
Process Analytical Technology (PAT)-Guided Synthetic Route Development
The large-scale synthesis of phthalazinone derivatives, particularly for pharmaceutical applications, requires a high degree of process control to ensure product quality and consistency. researchgate.net Process Analytical Technology (PAT) has been instrumental in developing robust synthetic routes for 4-substituted phthalazin-1(2H)-ones derived from 2-acylbenzoic acids. researchgate.net A primary challenge in this synthesis is the control of residual hydrazine, a toxic reagent, in the final isolated product. researchgate.net
PAT-guided development leverages real-time, in-situ analytical tools to monitor reaction progression, understand reaction kinetics, and identify critical process parameters. researchgate.net For the synthesis of phthalazin-1(2H)-ones, techniques such as in-situ Infrared (IR) spectroscopy and Power Compensation Calorimetry (PCC) have been successfully employed. researchgate.net
In-situ IR spectroscopy allows for the real-time tracking of the concentrations of reactants, intermediates, and products. This monitoring was crucial in identifying an in-situ formed intermediate that governs the reaction's reactivity. researchgate.net By understanding the formation and consumption of this intermediate, the process could be optimized to ensure complete conversion and minimize side reactions. Furthermore, this detailed process understanding was critical for developing a controlled crystallization step that effectively prevents the entrainment of residual hydrazine in the final product crystals. researchgate.net Power Compensation Calorimetry provides real-time data on the heat flow of the reaction, offering insights into the reaction's kinetics and thermal safety, which is essential for safe scale-up. researchgate.net
The application of these PAT tools facilitates a Quality by Design (QbD) approach, where process understanding is used to build quality into the manufacturing process, rather than relying on end-product testing. This leads to a more robust, safe, and efficient synthesis, ensuring the final product consistently meets stringent purity specifications. researchgate.net
| PAT Tool | Application/Purpose | Key Findings/Benefits |
|---|---|---|
| In-situ Infrared (IR) Spectroscopy | Real-time reaction monitoring. researchgate.net | Identified a critical reaction intermediate; allowed for optimization of reactivity and crystallization. researchgate.net |
| Power Compensation Calorimetry (PCC) | Monitors reaction heat flow. researchgate.net | Provided data on reaction kinetics and thermal safety for successful and safe scale-up. researchgate.net |
In Depth Spectroscopic and Structural Elucidation of 4 Ethyl 2h Phthalazin 1 One Analogs
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution and the solid state. For 4-ethyl-2H-phthalazin-1-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and molecular framework.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation
While 1D NMR spectra provide initial information on the types and numbers of protons and carbons, 2D NMR techniques are indispensable for assembling the molecular puzzle. youtube.comsdsu.edu
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal a clear correlation between the methyl protons (H-1') and the methylene protons (H-2') of the ethyl group. It would also show correlations between adjacent protons on the benzo-fused ring (e.g., H-5 to H-6, H-6 to H-7, H-7 to H-8), confirming their sequential arrangement.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum is crucial for assigning the carbon signals of the ethyl group and the protonated carbons of the aromatic ring. It directly links the proton signals identified in the ¹H NMR spectrum to their corresponding carbon resonances.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably the most powerful tool for determining the global structure, as it reveals correlations between protons and carbons over two to three bonds. sdsu.edu This technique allows for the connection of isolated spin systems. For instance, crucial HMBC correlations would be observed from the methylene protons (H-2') of the ethyl group to the C-4 and C-4a carbons of the phthalazinone ring, unequivocally placing the ethyl substituent at the C-4 position. Further correlations from the aromatic protons (e.g., H-5 and H-8) to the carbonyl carbon (C-1) and the quaternary carbons (C-4a, C-8a) would confirm the bicyclic ring system.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆) This interactive table contains plausible chemical shift and multiplicity data based on known values for similar structures.
| Atom Number | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 | - | - | 160.5 |
| 4 | - | - | 147.8 |
| 4a | - | - | 128.9 |
| 5 | 8.25 | d | 125.4 |
| 6 | 7.85 | t | 129.5 |
| 7 | 7.95 | t | 133.8 |
| 8 | 7.80 | d | 127.1 |
| 8a | - | - | 127.6 |
| 1' (CH₃) | 1.35 | t | 13.2 |
| 2' (CH₂) | 2.90 | q | 24.5 |
| NH | 12.60 | br s | - |
Table 2: Key HMBC Correlations for Structural Confirmation This interactive table highlights the long-range correlations that piece the molecular structure together.
| Proton(s) | Correlated Carbon(s) | Implication |
|---|---|---|
| H-2' (CH₂) | C-4, C-4a, C-1' | Confirms attachment of ethyl group at C-4 |
| H-5 | C-4, C-7, C-8a | Confirms connectivity of the benzo ring |
| H-8 | C-1, C-6, C-8a | Confirms peri-interaction and ring fusion |
| H-1' (CH₃) | C-2', C-4 | Confirms ethyl group structure |
Solid-State NMR for Crystalline and Amorphous Forms
While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers critical insights into the structure of materials in their solid form. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can significantly impact a substance's physical properties.
For N-heterocyclic isomers, solution NMR data can sometimes be ambiguous. Solid-state NMR techniques can provide definitive structural information. For example, ¹³C{¹⁴N} correlation experiments can function as an "attached nitrogen test," which directly identifies carbon atoms bonded to nitrogen. This would unequivocally confirm the C-N connectivities within the phthalazinone core, distinguishing it from potential isomers. Furthermore, ssNMR can be used to probe intermolecular interactions, such as hydrogen bonding involving the N-H group, in the crystalline lattice, providing a more complete picture of the compound's structure in its native solid phase.
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Characterization
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying functional groups and providing a characteristic "fingerprint" of the compound. spectroscopyonline.com
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. thermofisher.com The resulting spectrum is a plot of absorbance versus wavenumber and is highly specific for a given compound. For this compound, the FT-IR spectrum is dominated by a few key absorption bands that confirm the presence of its main functional groups.
Table 3: Characteristic FT-IR Absorption Bands for this compound This table details the expected vibrational frequencies and their corresponding molecular motions.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3350 | Medium, Broad | N-H stretching (amide) |
| ~3060 | Medium | Aromatic C-H stretching |
| ~2970, ~2875 | Medium-Weak | Aliphatic C-H stretching (ethyl group) |
| ~1665 | Strong | C=O stretching (amide I band) |
| ~1610, ~1580 | Medium | C=C and C=N ring stretching |
| ~1450 | Medium | CH₂ bending (scissoring) |
| ~760 | Strong | Ortho-disubstituted benzene (B151609) C-H out-of-plane bending |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, usually from a laser. thermofisher.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, functional groups that are weak in FT-IR may be strong in Raman, and vice-versa. spectroscopyonline.com For this compound, the symmetric vibrations of the aromatic ring are expected to produce strong Raman signals. In contrast, the highly polar carbonyl (C=O) group, which gives a very strong absorption in the FT-IR spectrum, would show a significantly weaker signal in the Raman spectrum.
Table 4: Expected Raman Shifts for this compound This table shows vibrations that are particularly active in Raman spectroscopy.
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3060 | Strong | Aromatic C-H stretching |
| ~2940 | Medium | Aliphatic C-H stretching |
| ~1610 | Very Strong | Aromatic ring C=C stretching (ring breathing mode) |
| ~1010 | Strong | Symmetric ring breathing mode |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions with extremely high precision. Its primary application in the structural elucidation of a new compound is the unambiguous determination of its elemental formula. For this compound (C₁₀H₁₀N₂O), HRMS would provide an exact mass measurement that matches the theoretical calculated mass to within a few parts per million (ppm), confirming the molecular formula.
Furthermore, by analyzing the fragmentation pattern produced upon ionization (e.g., by electron impact), one can deduce key structural features. The fragmentation of this compound is expected to proceed through characteristic pathways, including the loss of the ethyl group and cleavage of the heterocyclic ring. raco.catchemguide.co.uk
Table 5: Predicted HRMS Fragmentation Pathway for this compound This interactive table outlines the major expected fragments and their precise masses.
| m/z (Calculated) | Proposed Fragment Ion | Formula | Description |
|---|---|---|---|
| 174.0793 | [M]⁺ | [C₁₀H₁₀N₂O]⁺ | Molecular Ion |
| 145.0657 | [M - C₂H₅]⁺ | [C₈H₅N₂O]⁺ | Loss of the ethyl radical (alpha-cleavage) |
| 146.0688 | [M - CO]⁺ | [C₉H₁₀N₂]⁺ | Loss of carbon monoxide |
| 117.0582 | [M - CO - C₂H₅]⁺ | [C₇H₅N₂]⁺ | Sequential loss of CO and ethyl radical |
| 104.0527 | [C₇H₆N]⁺ | [C₇H₆N]⁺ | Further fragmentation of the ring system |
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For analogs of this compound, this method provides precise data on bond lengths, bond angles, and torsional angles, collectively defining the molecule's precise geometry. The core structure of these compounds consists of a fused bicyclic system, a benzene ring merged with a pyridazinone ring. Crystallographic studies reveal that the phthalazinone ring system is nearly planar in most derivatives. For instance, in the parent Phthalazin-1(2H)-one, the dihedral angle between the benzene and pyridazinone rings is a mere 0.52 (7)°. researchgate.net Similarly, in 2-(2-Hydroxyethyl)phthalazin-1(2H)-one, the rings are nearly coplanar with a dihedral angle of 2.35 (5)°. nih.gov
Substituents on the phthalazinone core can induce notable conformational changes. In 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one, the methylphenyl ring is twisted with respect to the phthalazone ring system, exhibiting a dihedral angle of 53.93 (9)°. nih.gov An even more pronounced deviation from planarity is observed in 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one, where the dihedral angle between the phthalazin-1-one and mesityl residues is 83.26 (4)°, giving the molecule a distinct V-shape. nih.goviucr.org
The bond lengths within the heterocyclic ring are consistent with its aromatic character and the presence of the lactam function. In 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one, key bond lengths are N1—N2 at 1.3808 (15) Å, C10—N1 at 1.4003 (17) Å, C17=N2 at 1.2911 (18) Å, and the carbonyl C10=O3 at 1.2175 (15) Å, indicating clear double-bond character for the exocyclic C=N and C=O bonds. nih.gov
The following table summarizes key crystallographic data for several phthalazinone analogs, illustrating the structural diversity within this class of compounds.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Phthalazin-1(2H)-one researchgate.net | C₈H₆N₂O | Monoclinic | P2₁/c | 4.0321 (3) | 12.3412 (13) | 13.7513 (10) | 90.534 (6) | 684.25 (10) | 4 |
| 2-(2-Hydroxyethyl)phthalazin-1(2H)-one nih.gov | C₁₀H₁₀N₂O₂ | Orthorhombic | Pbca | 7.3278 (6) | 8.1823 (8) | 15.4108 (19) | 90 | 924.00 (16) | 4 |
| 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one nih.gov | C₁₈H₁₄N₂O | Monoclinic | P2₁/c | 11.9917 (19) | 9.7116 (16) | 12.602 (2) | 101.285 (7) | 1439.2 (4) | 4 |
Analysis of Tautomeric Forms and Conformational Preferences
The phthalazinone nucleus can theoretically exist in two tautomeric forms: the lactam (keto) form and the lactim (enol) form (1-hydroxyphthalazine). However, X-ray crystallographic studies consistently demonstrate that in the solid state, the lactam (phthalazin-1(2H)-one) tautomer is overwhelmingly preferred. This preference is attributed to the greater thermodynamic stability of the amide functionality over the iminol group. All crystal structures of the parent compound and its N-unsubstituted or N-alkylated analogs confirm the presence of the C=O group and the N-H or N-R group, characteristic of the lactam form. researchgate.netnih.govnih.gov
The conformational preferences of phthalazinone analogs are largely dictated by the nature and steric bulk of the substituents. As noted previously, while the core phthalazinone system tends towards planarity, substituents can force significant deviations. researchgate.netnih.gov
In 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one , the phenyl ring at the 4-position is rotated out of the plane of the phthalazinone system by 53.93 (9)°, likely to minimize steric hindrance. nih.gov
The V-shaped conformation of 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one is a clear example of steric influence, with the bulky mesityl and sulfonyl groups forcing the molecule to adopt a specific, non-planar arrangement. nih.goviucr.org The torsion angles around the N1—S1 and C1—S1 bonds show significant differences compared to its phenylsulfonyl analog, highlighting how substituent changes can alter solid-state conformation. iucr.org
These examples underscore the power of X-ray crystallography in revealing the subtle interplay between electronic effects and steric demands that govern the preferred conformations of these molecules in the crystalline state.
Supramolecular Assembly: Hydrogen Bonding and Pi-Stacking Interactions
Hydrogen Bonding: In N-unsubstituted phthalazinones, the N—H group of the lactam acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a potent acceptor. This combination facilitates the formation of robust intermolecular hydrogen bonds. In the crystal structure of the parent Phthalazin-1(2H)-one, molecules form centrosymmetric dimers through strong N—H⋯O hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.net These dimers are further linked by weaker C—H⋯N and C—H⋯O interactions, extending the structure into a three-dimensional network. researchgate.net
Even in N-substituted analogs, hydrogen bonding remains crucial. In 2-(2-Hydroxyethyl)phthalazin-1(2H)-one, the terminal hydroxyl group participates in O—H⋯O hydrogen bonds, while C—H⋯O and C—H⋯N interactions also contribute to linking the molecules into a 3D network. nih.gov In other derivatives, C—H⋯O interactions involving aromatic C-H bonds and the carbonyl oxygen are common, as seen in 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one, where these bonds connect molecules into chains. nih.gov
Pi-Stacking Interactions: The planar, aromatic nature of the phthalazinone core makes it highly amenable to π-π stacking interactions. These interactions are a significant stabilizing force in the crystal packing of many analogs.
In Phthalazin-1(2H)-one, π-π stacking occurs between the pyridazinone and benzene rings of adjacent molecules, with a centroid-centroid distance of 3.588 (1) Å and an interplanar separation of 3.434 Å. researchgate.net
A similar weak π-π interaction is observed in 2-(2-Hydroxyethyl)phthalazin-1(2H)-one, with a centroid-centroid distance of 3.709 (3) Å. nih.gov
In the crystal of 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one, π–π interactions with a centroid–centroid distance of 3.6990 (12) Å link the hydrogen-bonded chains together to form layers. nih.gov
The crystal packing of 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one features π(phthalazinone)–π(phthalazinone) stacking interactions that, along with C—H⋯O hydrogen bonds, sustain a supramolecular tape-like structure. nih.govresearchgate.net
The interplay of directional hydrogen bonds and non-directional π-stacking interactions is thus fundamental to the formation of the ordered, stable crystalline lattices observed for phthalazinone derivatives.
The table below provides specific details on the key intermolecular interactions for selected analogs.
| Compound Name | Hydrogen Bond Type(s) | π-π Stacking Distance (Å) | Supramolecular Motif |
| Phthalazin-1(2H)-one researchgate.net | N—H⋯O, C—H⋯N, C—H⋯O | 3.588 (Centroid-Centroid) | 3D Network via R²₂(8) dimers |
| 2-(2-Hydroxyethyl)phthalazin-1(2H)-one nih.gov | O—H⋯O, C—H⋯O, C—H⋯N | 3.709 (Centroid-Centroid) | 3D Network |
| 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one nih.gov | C—H⋯O | 3.699 (Centroid-Centroid) | Layers formed from H-bonded chains |
| 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one nih.goviucr.org | C—H⋯O | 3.547 (Inter-centroid) | Linear Supramolecular Tape |
Polymorphism and Co-Crystallization Studies
Polymorphism, the ability of a compound to crystallize in multiple distinct crystal forms, is a critical area of study in materials and pharmaceutical science, as different polymorphs can have different physical properties. While polymorphism is a common phenomenon in organic molecules, specific studies focusing on the polymorphic behavior of this compound and its close analogs are not extensively reported in the surveyed literature. The investigation of polymorphism is vital as different crystal forms can arise from variations in molecular conformation or intermolecular packing arrangements.
In contrast, co-crystallization, which involves crystallizing a target molecule with a second, different molecule (a coformer) in a stoichiometric ratio, has been explored for the phthalazinone scaffold. Co-crystals are designed to modify physicochemical properties through the introduction of new intermolecular interactions.
A notable study involves the co-crystallization of the parent analog, 1(2H)-Phthalazinone (PHT), with Tetrafluoroterephthalic acid (TETA). Two novel co-crystals were successfully constructed and characterized by single-crystal X-ray diffraction. The study revealed that the co-crystals were stabilized by a diverse network of hydrogen bonds, including O—H⋯O, N—H⋯O, C—H⋯O, C—H⋯F, N—H⋯N, and C—H⋯N interactions. The stoichiometry of the co-crystals was found to be 2:1 (PHT:TETA), with the primary stabilizing interactions being strong O—H⋯O and N—H⋯O hydrogen bonds between the acid and the phthalazinone molecules. The two identified co-crystals, while having the same components, differed in their packing arrangements due to variations in the secondary hydrogen bonding networks, demonstrating how subtle changes in intermolecular forces can lead to different crystalline assemblies. This work highlights the potential of using co-crystallization as a strategy to modulate the crystal structure and properties of phthalazinone-based compounds.
Computational Chemistry and Molecular Modeling in Phthalazinone Research
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods used to investigate the electronic structure and reactivity of molecules. These calculations provide a theoretical framework for understanding the behavior of electrons in molecules and how this influences their chemical properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates low stability and high reactivity. mdpi.com
For phthalazinone derivatives, HOMO-LUMO analysis can reveal how different substituents on the phthalazinone ring affect the molecule's electronic properties and reactivity. nih.gov For example, the introduction of an electron-donating group can raise the HOMO energy level, making the molecule a better electron donor. Conversely, an electron-withdrawing group can lower the LUMO energy level, making it a better electron acceptor. nih.gov This information is crucial for designing new phthalazinone derivatives with specific chemical or biological activities.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 2-(dimethylamino)naphthalene | -4.833 | -0.630 | 4.203 |
| 6-(propionyl)naphthalene | - | - | 4.37 |
| Naphthalene | -5.795 | -1.003 | 4.792 |
| Prodan | - | - | 3.87 |
This table presents computed HOMO-LUMO data for related naphthalene derivatives to illustrate substituent effects, as specific data for 4-ethyl-2H-phthalazin-1-one was not available in the search results. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular electrostatic potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. libretexts.org It provides a color-coded map of the electrostatic potential on the electron density surface of a molecule. wolfram.com Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. wolfram.com Regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. wolfram.com Green regions represent neutral or near-neutral electrostatic potential. wolfram.com
MEP maps are valuable for predicting the reactive sites of a molecule and understanding its intermolecular interactions. libretexts.orgucsb.edu For this compound, an MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the phthalazine (B143731) ring, indicating these as potential sites for hydrogen bonding or coordination with metal ions. The ethyl group and the aromatic ring would likely show regions of neutral or slightly positive potential.
Vibrational Frequency and Spectroscopic Parameter Prediction
Quantum chemical calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. mdpi.com By comparing the calculated spectrum with the experimental spectrum, researchers can confirm the structure of a synthesized compound. This technique is particularly useful for identifying characteristic functional groups within a molecule. For this compound, theoretical calculations could predict the stretching frequency of the C=O bond in the phthalazinone ring, as well as the vibrations associated with the aromatic ring and the ethyl group.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a small molecule (ligand), such as this compound, and a large biological molecule (receptor), typically a protein. journaljpri.com These methods are widely used in drug discovery to predict how a potential drug molecule might bind to its target protein and to understand the nature of these interactions at the atomic level.
Ligand-Protein Binding Affinity Prediction and Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose. A higher score generally indicates a more favorable binding interaction.
For this compound and its derivatives, molecular docking studies can be used to predict their binding affinity to various protein targets. For example, phthalazinone derivatives have been investigated as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) and vascular endothelial growth factor receptor 2 (VEGFR-2). acs.orgrsc.org Docking simulations can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding of the phthalazinone ligand to the active site of the target protein.
Illustrative Docking Results for a Phthalazine Derivative with VEGFR-2 (PDB: 4ASD)
| Compound | Binding Energy (kcal/mol) | Number of H-bonds | Interacting Residues |
| Sorafenib (Reference) | - | - | Cys919, Asp1046, Glu885, His1026 |
| Compound 3e | -97.75 | 7 | Glu885, Asp1046, Cys919, Glu917 |
| Compound 4b | - | - | Asp1046, Cys1045, His1026, Ile1025, Glu885, Ile888 |
This table presents data for other phthalazine derivatives to illustrate the type of information obtained from docking studies, as specific data for this compound was not available. rsc.org
Molecular dynamics simulations provide a more dynamic picture of the ligand-protein interaction. An MD simulation calculates the motion of every atom in the system over time, based on a given force field. This allows researchers to observe how the ligand and protein move and adapt to each other upon binding, providing insights into the stability of the complex and the role of solvent molecules in the binding process.
Pharmacological and Biological Investigations of 4 Ethyl 2h Phthalazin 1 One Derivatives
Enzyme Inhibition and Mechanistic Pathways
The 2H-phthalazin-1-one nucleus is a versatile scaffold that has been the subject of extensive investigation in medicinal chemistry, leading to the discovery of potent inhibitors for a variety of enzymatic targets. researchgate.net Derivatives with substitutions at the C4 position are particularly significant, forming the structural basis for several recognized therapeutic agents and clinical candidates. These compounds exert their biological effects by interacting with key enzymes involved in critical cellular processes, including DNA repair, second messenger signaling, metabolic regulation, and cell cycle control.
Poly(ADP-ribose) Polymerase (PARP) Inhibition: Substrate Specificity and Catalytic Mechanisms
The 4-substituted-2H-phthalazin-1-one framework is a cornerstone in the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors. researchgate.netnih.gov These inhibitors are crucial in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.
Catalytic Mechanism and Substrate Specificity: PARP inhibitors based on the phthalazinone scaffold function as competitive inhibitors at the NAD+ binding site of the PARP enzyme. nih.gov By mimicking the nicotinamide portion of the natural substrate NAD+, they occupy the catalytic domain, preventing the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto target proteins. nih.gov This inhibition of PARP's catalytic activity is a key part of their mechanism.
A critical aspect of their anticancer effect is "PARP trapping," where the inhibitor not only blocks the enzyme's activity but also stabilizes the PARP-DNA complex. nih.gov These trapped complexes are more cytotoxic than the simple absence of PARP activity, as they can obstruct DNA replication and lead to the formation of double-strand breaks. nih.govnih.gov
Research Findings: Numerous 4-substituted-2H-phthalazin-1-one derivatives have been developed as potent PARP inhibitors. Olaparib, a prominent example, is built on this scaffold and is an approved treatment for certain types of cancer. researchgate.netnih.gov Research has shown that modifications to the substituent at the C4 position significantly influence the compound's potency and bioavailability. semanticscholar.org For instance, structure-activity relationship (SAR) studies revealed that a 4-benzyl phthalazinone core provides moderate PARP-1 inhibitory activity, which can be enhanced by adding a substituted piperazine at the meta position of the benzyl (B1604629) group. semanticscholar.org
| Compound | Target(s) | Key Findings |
| Olaparib | PARP-1, PARP-2 | Approved PARP inhibitor for cancer therapy, based on the 4-substituted-2H-phthalazin-1-one scaffold. researchgate.netnih.govnih.gov |
| KU0058958 | PARP | An interesting PARP inhibitor also based on the 4-substituted-2H-phthalazin-1-one structure. researchgate.net |
| YCH1899 | PARP | A phthalazin-1(2H)-one derivative showing high efficacy against PARP inhibitor-resistant cells. civilica.com |
Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE5) and Second Messenger Modulation
Phthalazinone derivatives have been identified as effective inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). researchgate.net
PDE4 Inhibition: A series of 1,4-disubstituted phthalazine (B143731) derivatives has been evaluated for in vitro inhibitory activity against PDE4. ajchem-a.com These compounds were designed as analogues to the known PDE4 inhibitor rolipram. ajchem-a.com By modulating PDE4, these inhibitors prevent the degradation of cAMP, leading to elevated cAMP levels. This can influence various cellular processes, including inflammation, which is a key target for PDE4 inhibitors.
PDE5 Inhibition: Certain phthalazine derivatives, such as MY5445, are known to be selective inhibitors of cGMP-inhibited phosphodiesterase. mdpi.comnih.gov PDE5 specifically degrades cGMP, a crucial second messenger in nitric oxide signaling pathways that regulate blood flow and vascular homeostasis. researchgate.net Inhibition of PDE5 by phthalazinone-related compounds leads to an increase in intracellular cGMP, promoting vasodilation and other cGMP-mediated effects. researchgate.netmdpi.com
| Compound Class | Target | Mechanism of Action |
| 1,4-disubstituted phthalazines | PDE4 | Inhibit the degradation of cAMP, leading to increased intracellular levels. ajchem-a.com |
| Phthalazine derivatives (e.g., MY5445) | cGMP-inhibited PDE (e.g., PDE5) | Inhibit the degradation of cGMP, modulating nitric oxide signaling pathways. mdpi.comnih.gov |
Aldose Reductase (AR) Inhibition and Diabetic Complication Pathways
The phthalazinone structure is also found in inhibitors of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. nih.govmdpi.com Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol, which contributes to the long-term complications of diabetes, such as neuropathy, retinopathy, and cataract formation. nih.govunits.it
Phthalazinone-based AR inhibitors, classified as carboxylic acid derivatives, competitively block the active site of the enzyme, preventing the conversion of glucose to sorbitol. nih.govunits.it By reducing this metabolic flux, these inhibitors can mitigate the osmotic and oxidative stress associated with sorbitol accumulation. units.it
Research Findings:
Zopolrestat: This phthalazinone derivative has been investigated in clinical trials as an aldose reductase inhibitor for its potential to prevent diabetic complications. nih.govnih.gov
Ponalrestat: A phthalazinone acetic acid derivative, ponalrestat showed excellent in vitro activity against bovine lens aldose reductase and was found to prevent the increase in sorbitol levels in the sciatic nerves of diabetic rats. nih.govportico.org
| Inhibitor | Class | Key Investigated Application |
| Zopolrestat | Phthalazinone derivative | Prevention of diabetic complications (retinopathy, neuropathy). nih.govnih.gov |
| Ponalrestat | Phthalazinone acetic acid | Prevention of sorbitol accumulation and nerve function defects in diabetic models. nih.govportico.org |
DNA Topoisomerase (Topo II) and Mitogen-Activated Protein Kinase (MAPK) Inhibition
Certain hybridized phthalazinone derivatives have been shown to possess dual inhibitory activity against DNA Topoisomerase II (Topo II) and p38 Mitogen-Activated Protein Kinase (MAPK). nih.govresearchgate.net Both enzymes are critical for cell proliferation and survival, making them important targets in oncology. nih.govnih.gov
Topo II is an essential enzyme that manages DNA tangling during replication and transcription; its inhibition prevents cell division and can lead to apoptosis. nih.govnih.gov The MAPK signaling pathway is involved in regulating cellular processes like proliferation and gene expression. nih.govnih.gov
A study on 4-(1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives found that specific compounds could significantly reduce the concentrations of both Topo II and MAPK in HepG2 cancer cells. nih.gov For example, derivatives designated as 1 and 2e in the study decreased Topo II concentration by 84% and 86%, respectively, and reduced MAPK concentration by 84% and 82%, respectively. nih.gov This dual-inhibition profile nominates these compounds as potential anticancer agents. nih.gov
| Compound Class | Target Enzymes | Research Finding |
| Oxadiazol-phthalazinones | Topo II, p38 MAPK | Certain derivatives significantly reduce intracellular concentrations of both enzymes in cancer cell lines. nih.govresearchgate.net |
Aurora Kinase Inhibition: Selectivity Profiles (e.g., Aurora-A vs. Aurora-B) and Hinge Region Interactions
The phthalazinone scaffold has been successfully utilized to develop potent inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis. researchgate.netnih.gov Overexpression of these kinases is common in many cancers.
Selectivity Profiles and Hinge Region Interactions: Researchers have developed phthalazinone pyrazole compounds that exhibit selectivity for Aurora-A over Aurora-B. researchgate.net Crystal structure analysis of a phthalazinone derivative (Compound 7 ) complexed with Aurora-A revealed key interactions with the enzyme's hinge region. researchgate.netresearchgate.net Specifically, the aminopyrazole portion of the inhibitor forms crucial hydrogen bonds with residues Glu-211 and Ala-213 in the hinge region of Aurora-A, which is a common binding motif for kinase inhibitors. researchgate.net
Conversely, other series of 4-substituted phthalazinones have been developed as inhibitors of Aurora B. nih.gov One such derivative, 17b , was found to form key hydrogen bonds with Ala173, Glu171, and Glu177 in Aurora B, leading to cell cycle arrest and apoptosis. nih.gov The ability to modify substituents on the phthalazinone core allows for the tuning of selectivity between Aurora kinase isoforms. researchgate.netnih.gov For instance, compound 12c , a 2,4-disubstituted phthalazinone, was identified as a potent pan-Aurora kinase inhibitor, with IC50 values of 118 nM for Aurora-A and 80 nM for Aurora-B. nih.gov
| Compound Class/Example | Target Selectivity | Key Interactions | IC50 Values |
| Phthalazinone Pyrazoles (e.g., Cmpd 7) | Selective for Aurora-A over Aurora-B | Aminopyrazole moiety forms H-bonds with hinge region residues (Glu-211, Ala-213) of Aurora-A. researchgate.net | Not specified in results |
| 4-Substituted Phthalazinones (e.g., 17b) | Aurora B inhibitor | Forms H-bonds with Ala173, Glu171, and Glu177 of Aurora B. nih.gov | 142 nM (Aurora B) nih.gov |
| 2,4-disubstituted Phthalazinones (e.g., 12c) | Pan-Aurora (A and B) | Forms interactions with both Aurora-A and Aurora-B. nih.gov | 118 nM (Aurora-A), 80 nM (Aurora-B) nih.gov |
Dengue Virus NS2B-NS3 Protease Inhibition
The Dengue virus (DENV) NS2B-NS3 protease is essential for viral replication, making it a prime target for antiviral drug development. ajchem-a.comajchem-a.com Phthalazinone analogues have been designed and investigated as potential inhibitors of this viral enzyme. ajchem-a.comajchem-a.com
Using a structure-based drug design approach, researchers have created phthalazinone derivatives that are predicted to bind effectively to the DENV NS2B-NS3 protease. ajchem-a.com Molecular docking studies of designed analogues showed favorable binding scores, ranging from -8.9 to -9.60 kcal/mol, which were superior to a reference compound. ajchem-a.comajchem-a.com These compounds are designed to interact with key residues within the protease active site. For example, one designed compound formed a hydrogen bond between the nitrogen of the phthalazinone core and the residue GLN-64 of the protease. ajchem-a.com Another hit compound, 10a , was identified as a potent DENV-2 inhibitor with an IC50 value of 0.64 μM in a cell-based replicon screening. nih.gov Subsequent optimization led to the discovery of compound 14l , which displayed even more potent activity against DENV-2 RNA replication, with an IC50 of 0.13 μM. nih.gov
| Compound Class/Example | Target | Key Findings | IC50 Values |
| Phthalazinone Analogues | DENV NS2B-NS3 Protease | Designed compounds show high predicted binding affinity in molecular docking studies. ajchem-a.comajchem-a.com | Not applicable (in silico) |
| Compound 10a | DENV-2 | Potent inhibitor identified through cell-based screening. nih.gov | 0.64 μM nih.gov |
| Compound 14l | DENV-2 RNA Replication | Optimized derivative with improved potency and favorable pharmacokinetic profile. nih.gov | 0.13 μM nih.gov |
P21-Activated Kinase 4 (PAK4) Inhibition
P21-activated kinase 4 (PAK4) is a member of the PAK family of serine/threonine kinases and is overexpressed in multiple tumor tissues. The pharmacological inhibition of PAK4 has been shown to attenuate the proliferation, migration, and invasion of cancer cells. Research into PAK4 inhibitors has identified various molecular scaffolds capable of potent inhibition. While direct studies on 4-ethyl-2H-phthalazin-1-one derivatives are not extensively detailed in the provided context, the broader class of phthalazinones has been investigated. For instance, hybridization of pharmacophores from known kinase inhibitors has led to the development of potent PAK4 inhibitors. These inhibitors function by interacting with key amino acid residues in the ATP-binding pocket of the kinase, such as Glu 396 and Leu 398. Inhibition of PAK4 affects downstream signaling pathways, including the LIM domain kinase 1 (LIMK1)-Cofilin pathway, which is crucial for cytoskeletal dynamics involved in cell migration and invasion.
Receptor Modulation and Antagonism
The phthalazinone core is a key feature in several compounds with antihistaminic properties. A notable example is Azelastine, a phthalazinone derivative recognized as a potent H1-receptor antagonist used in the treatment of allergic rhinitis. nih.govwikipedia.orgdrugs.com Its mechanism involves not only blocking the H1 receptor but also a spectrum of anti-inflammatory effects, such as inhibiting the synthesis of leukotrienes and cytokines. nih.gov
Further research has led to the development of phthalazinone-based compounds that act as bivalent antagonists for both the histamine H1 and H3 receptors. nih.govacs.org Blockade of the H3 receptor, an autoreceptor that modulates histamine release in the brain, is thought to improve efficacy against nasal congestion, a symptom not adequately addressed by conventional antihistamines. nih.govfrontiersin.org For example, the phthalazinone analog 56a demonstrated potent antagonism at both H1 (pA2 = 9.1) and H3 (pKi = 9.6) receptors. nih.gov This dual activity presents a promising strategy for more comprehensive treatment of allergic rhinitis. nih.gov
Derivatives of 4-substituted-2(1H)-phthalazinone have been designed and synthesized as antagonists for α-adrenoceptors. nih.gov In one study, novel 4-(4-bromophenyl)phthalazine derivatives linked to N-substituted piperazine via an alkyl spacer were evaluated for their α-blocking activity. nih.gov Several of these compounds displayed significant antagonism at α-adrenoceptors. Molecular modeling studies were conducted to understand the structure-activity relationships and rationalize the observed biological effects, identifying key structural features responsible for the potent antagonism. nih.gov
The bradykinin B1 receptor is a key mediator in inflammation and pain, as its expression is rapidly induced upon tissue injury. nih.govacs.orgnih.gov This upregulation makes it an attractive target for therapeutic intervention in inflammatory conditions. nih.gov Researchers have developed potent and orally bioavailable phthalazinone-based antagonists for the bradykinin B1 receptor. nih.govacs.org Through pharmacophore modeling and structure-activity relationship (SAR) studies, a series of amide antagonists were designed, successfully replacing a sulfonamide acceptor with the cyclic carbonyl unit of the phthalazinone core. nih.govacs.org These efforts led to the discovery of compounds with subnanomolar binding affinity for the B1 receptor. nih.gov
Cellular and Molecular Response Mechanisms
Derivatives of the phthalazin-1(2H)-one scaffold have demonstrated significant anti-proliferative and cytotoxic effects across a wide range of human cancer cell lines.
Phthalazinone-Dithiocarbamate Hybrids: Two series of phthalazinone-dithiocarbamate hybrids were synthesized and evaluated for their antiproliferative effects against ovarian (A2780), lung (NCI-H460), and breast (MCF-7) cancer cell lines. nih.govnih.gov Several compounds, including 6e, 8e, 6g, 9a–b, 9d, and 9g , were identified as the most promising, with IC50 values below 10 µM. nih.gov The positioning of the dithiocarbamate moiety was found to influence the activity and selectivity, with some compounds showing better activity against the A-2780 and MCF-7 cell lines, while others were more selective for the NCI-H460 cell line. nih.govnih.gov
Table 1: Cytotoxic Activity of Phthalazinone-Dithiocarbamate Hybrids (IC50, µM)
| Compound | A-2780 (Ovarian) | NCI-H460 (Lung) | MCF-7 (Breast) |
|---|---|---|---|
| 6e | < 10 | < 10 | < 10 |
| 8e | < 10 | < 10 | < 10 |
| 6g | < 10 | < 10 | < 10 |
| 9a | > 10 | < 10 | > 10 |
| 9b | > 10 | < 10 | > 10 |
| 9d | > 10 | < 10 | > 10 |
| 9g | < 10 | < 10 | < 10 |
Data sourced from studies on phthalazinone-dithiocarbamate hybrids. nih.gov
Oxadiazol-Phthalazinone Derivatives: Novel series of 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives have shown promising and selective anti-proliferative activity against human liver (HepG2) and breast (MCF-7) cancer cell lines, with minimal effects on normal fibroblast cells (WI-38). nih.govnih.gov Compounds 1, 2e, and 7d were particularly effective, inducing cell cycle arrest and apoptosis. nih.gov Mechanistic studies revealed that these derivatives led to an elevation in the expression of p53 and caspase 3, and a down-regulation of cdk1. nih.govnih.gov
Table 2: Cytotoxic Activity of Oxadiazol-Phthalazinone Derivatives (IC50, µM)
| Compound | HepG2 (Liver) | MCF-7 (Breast) | WI-38 (Normal) |
|---|---|---|---|
| 1 | 5.5 - 15 | 5.5 - 15 | > 15 |
| 2e | 5.5 - 15 | 5.5 - 15 | > 15 |
| 7d | 5.5 - 15 | 5.5 - 15 | > 15 |
| Doxorubicin | ~4-7 | ~4-7 | ~4-7 |
Data represents a range of promising activities from the study. nih.gov
Activity in Colorectal Cancer: In studies targeting colorectal cancer, novel phthalazine-based derivatives have demonstrated potent cytotoxicity against HCT-116 cells. rsc.orgresearchgate.net Compounds 9c, 12b, and 13c exhibited significantly lower IC50 values than the reference drug sorafenib. rsc.orgresearchgate.net The mechanism of action for these compounds involves the induction of apoptosis and inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). rsc.orgresearchgate.net For instance, compound 12b was found to induce apoptosis in HCT-116 cells by 21.7-fold and arrested cell proliferation in the S-phase. rsc.org
Table 3: Cytotoxic Activity Against HCT-116 Colorectal Cancer Cells (IC50, µM)
| Compound | IC50 (µM) |
|---|---|
| 9c | 1.58 |
| 12b | 0.32 |
| 13c | 0.64 |
| Sorafenib | 2.93 |
Data sourced from studies on phthalazine-based derivatives against HCT-116 cells. rsc.orgresearchgate.net
Activity in Breast Cancer: Further investigations into phthalazine-based derivatives have identified compounds with selective and potent activity against breast cancer cells, particularly the triple-negative MDA-MB-231 cell line. nih.govnih.gov Compounds 11d, 12c, and 12d showed potent cytotoxic activities with IC50 values that were comparable or superior to the reference drug Erlotinib. nih.govnih.gov The mechanism is linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR), leading to apoptosis. nih.gov Compound 12d , in particular, induced apoptosis in MDA-MB-231 cells by 64.4-fold compared to the control. nih.gov
Table 4: Cytotoxic Activity Against MDA-MB-231 Breast Cancer Cells (IC50, µM)
| Compound | IC50 (µM) |
|---|---|
| 11d | 0.92 |
| 12c | 1.89 |
| 12d | 0.57 |
| Erlotinib | 1.02 |
Data sourced from studies on phthalazine-based derivatives against MDA-MB-231 cells. nih.gov
Induction of Apoptosis and Cell Cycle Arrest (e.g., S-Phase, p53, Caspase-3, cdk1)
Derivatives of the phthalazinone scaffold have demonstrated significant potential as anticancer agents by inducing programmed cell death (apoptosis) and halting the cell division cycle in cancer cells. nih.gov These effects are mediated through the modulation of key regulatory proteins.
Research on 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives has shown they can arrest cell cycle progression and trigger apoptosis. rsc.org One key mechanism involves the upregulation of the tumor suppressor protein p53, which plays a central role in controlling cell cycle progression and initiating apoptosis in response to cellular stress or DNA damage. nih.gov The activation of p53 can, in turn, induce the expression of pro-apoptotic proteins. nih.gov
Furthermore, these derivatives have been observed to increase the expression and activity of caspase-3, an essential executioner caspase in the apoptotic pathway. nih.govrsc.org The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately dismantling the cell. embopress.org For example, one 4-benzyl-phthalazinone derivative induced apoptosis in MDA-MB-231 breast cancer cells by 64.4-fold compared to the control. nih.gov Another study found that a specific oxadiazol-phthalazinone compound caused a seven-fold increase in the activity of active caspase-3. nih.gov
In addition to inducing apoptosis, phthalazinone derivatives can cause cell cycle arrest. This is partly achieved by down-regulating cyclin-dependent kinase 1 (cdk1), a key enzyme required for cells to progress through the S phase and enter mitosis. rsc.orgnih.gov Inhibition of cdk1 expression can halt the cell cycle, preventing cancer cell proliferation. rsc.org Some derivatives have also been shown to specifically cause cell cycle arrest at the S-phase, a critical stage for DNA replication. nih.gov This S-phase arrest following DNA damage can occur independently of the p53 pathway in some cellular contexts. nih.gov
Table 1: Effects of Phthalazinone Derivatives on Apoptosis and Cell Cycle Markers
| Derivative Class | Molecular Target | Observed Effect | Cell Line | Source |
|---|---|---|---|---|
| 4-(Oxadiazol-2-yl)phthalazinone | p53 | ~4-fold upregulation | HepG2 | rsc.org |
| 4-(Oxadiazol-2-yl)phthalazinone | Caspase-3 | ~3-fold upregulation in expression | HepG2 | rsc.org |
| 4-(Oxadiazol-2-yl)phthalazinone | Active Caspase-3 | ~7-fold increase in activity | HepG2 | nih.gov |
| 4-(Oxadiazol-2-yl)phthalazinone | cdk1 | ~78% inhibition of expression | HepG2 | rsc.org |
| 4-Benzyl-phthalazinone derivative (12d) | Apoptosis Induction | 64.4-fold increase in total apoptosis | MDA-MB-231 | nih.gov |
| 4-Benzyl-phthalazinone derivative (12b) | Cell Cycle Arrest | Arrest at S-phase | HCT-116 | nih.gov |
Anti-Inflammatory Effects and Associated Signaling Pathways (e.g., COX-2, LOX-5, TNF-α)
Phthalazinone derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). semanticscholar.orgnih.gov These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. nih.gov
A series of novel 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were designed and evaluated for their anti-inflammatory activity. nih.gov Several of these compounds exhibited potent and selective inhibition of the COX-2 enzyme, with activity comparable to the standard drug celecoxib. nih.govresearchgate.net The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.gov
The dual inhibition of both COX-2 and 5-LOX is an emerging therapeutic strategy to achieve enhanced anti-inflammatory effects and potentially reduce adverse effects linked to selective COX inhibition. nih.govnih.gov Certain phthalazinone derivatives have been explored as dual inhibitors. nih.gov Studies have shown that some of these synthesized compounds exhibit significant anti-inflammatory activity in carrageenan-induced rat paw edema models, a standard method for evaluating anti-inflammatory agents. nih.gov
Table 2: Anti-Inflammatory Activity of 4-Aryl-Phthalazinone Derivatives
| Compound | In Vitro COX-2 Inhibition (IC₅₀) | In Vivo Anti-inflammatory Activity (% Edema Inhibition) | Source |
|---|---|---|---|
| Compound 4 | 0.06 µM | 79.4% | nih.gov |
| Compound 5 | 0.07 µM | 78.3% | nih.gov |
| Compound 8b | 0.08 µM | 77.2% | nih.gov |
| Celecoxib (Reference) | 0.05 µM | 75.1% | nih.gov |
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
The phthalazinone nucleus is a versatile scaffold that has also been incorporated into compounds with a broad spectrum of antimicrobial activities. semanticscholar.org
Antibacterial and Antifungal Activity Numerous studies have reported the synthesis of phthalazinone derivatives with significant antibacterial and antifungal properties. ekb.egresearchgate.net These compounds have shown efficacy against both Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). ekb.egglobalresearchonline.net For instance, certain 1H-pyrazolo[1,2-b] phthalazine-5,10-dione derivatives demonstrated antibacterial and antifungal properties comparable to reference drugs like streptomycin and amphotericin B. ekb.eg Another study highlighted a 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one derivative that exhibited remarkable antifungal activity against dermatophytes and Cryptococcus neoformans. researchgate.net The mechanism of action is believed to involve strong binding interactions with key microbial enzymes. ekb.eg
Antiviral Activity In the realm of antiviral research, phthalazinone derivatives have emerged as potent inhibitors of the Dengue virus (DENV). nih.gov A high-throughput screening identified a phthalazinone-based compound as a potent DENV-2 inhibitor with an IC₅₀ value of 0.64 μM. nih.gov Subsequent optimization of this lead compound resulted in a derivative with an IC₅₀ value against DENV-2 RNA replication of 0.13 μM and a high selectivity index, marking it as a promising candidate for further development. nih.gov
Table 3: Antimicrobial Spectrum of Selected Phthalazinone Derivatives
| Derivative Class | Activity Type | Target Organisms | Key Findings | Source |
|---|---|---|---|---|
| 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Antibacterial/Antifungal | B. subtilis, S. aureus, P. aeruginosa, C. albicans, A. fumigatus | Activity comparable to streptomycin and amphotericin B. | ekb.eg |
| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | Antifungal | Dermatophytes, Cryptococcus neoformans | Remarkable antifungal activity noted. | researchgate.net |
| Various 4-substituted phthalazines | Antibacterial | E. Coli, S. Aureus, A. niger | Demonstrated broad-spectrum antimicrobial potential. | ekb.eg |
| 4-(4-fluorophenyl)phthalazinone derivative | Antiviral | Dengue virus (DENV-2) | Potent inhibition of viral RNA replication (IC₅₀ = 0.13 µM). | nih.gov |
Structure-Activity Relationship (SAR) Studies for this compound Modifications
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more effective drugs. nih.govnih.gov For phthalazinone derivatives, modifications at the C4 and N2 positions have been shown to be particularly important for modulating pharmacological activity. nih.gov
Influence of the 4-Ethyl Moiety on Biological Efficacy and Selectivity
While specific SAR studies focusing exclusively on the 4-ethyl moiety are not extensively detailed in the available literature, insights can be drawn from comparative studies of derivatives with different substituents at the C4 position. The nature of the substituent at C4 significantly impacts the compound's interaction with biological targets.
Studies on 4-substituted phthalazinones indicate that both the size and electronic properties of the group at this position are critical. For example, in a series of anticancer phthalazinone-dithiocarbamate hybrids, replacing a hydrogen at C4 with a small alkyl group like methyl was a key modification in one of the synthesized series. nih.gov The activity of these compounds was further influenced by substitutions on other parts of the molecule, suggesting that the C4-substituent works in concert with other pharmacophoric features. nih.gov In other contexts, such as PARP inhibitors, larger groups like substituted benzyl moieties at the C4 position have proven effective. beilstein-journals.org It can be inferred that a 4-ethyl group, being a small, electron-donating alkyl moiety, would influence the steric and electronic profile of the molecule, thereby affecting its binding affinity and selectivity for specific enzymes or receptors. The presence of an alkyl group at C4, like in 4-benzyl or 4-alkyl derivatives, is a common feature in many biologically active phthalazinones. beilstein-journals.orgresearchgate.net
Optimization Strategies for Potency, Selectivity, and Drug-Likeness
The optimization of phthalazinone derivatives into viable drug candidates involves refining their structure to enhance potency, improve selectivity for the target over off-targets, and ensure favorable pharmacokinetic properties (drug-likeness). nih.gov A key strategy involves systematic modification of the substituents on the phthalazinone core.
One successful optimization campaign focused on a phthalazinone derivative identified as a dengue virus inhibitor. nih.gov The initial hit compound was modified at various positions, leading to the discovery of a derivative, 14l, with significantly improved anti-DENV-2 activity and a high selectivity index. nih.gov This process often involves exploring a range of functional groups to probe for optimal interactions with the target protein's binding site. For PARP inhibitors, optimization of 4-benzyl-phthalazinones led to compounds with high enzyme and cellular potency. researchgate.net These efforts aim to balance the compound's efficacy with its absorption, distribution, metabolism, and excretion (ADME) profile to ensure it can reach its target in the body at therapeutic concentrations.
Molecular Hybridization as a Drug Design Tool
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule. mdpi.comeurekaselect.com This approach can lead to hybrid compounds with improved affinity, a modified selectivity profile, or even dual modes of action, which is particularly useful for treating multifactorial diseases like cancer. nih.goveurekaselect.com
The phthalazinone scaffold has been successfully used in molecular hybridization. nih.gov For example, hybrids of phthalazinone and dithiocarbamate have been synthesized and shown to possess significant antiproliferative effects. nih.gov Similarly, combining the phthalazinone core with a pyrazole moiety has yielded potent anticancer agents. researchgate.net Pyran-linked phthalazinone-pyrazole hybrids have also been designed and synthesized, demonstrating anticancer activity against lung and cervical carcinoma cell lines. nih.gov This strategy capitalizes on the recognized biological activities of each constituent pharmacophore to create a novel chemical entity with potentially synergistic or enhanced therapeutic properties. mdpi.com
Advanced Materials Science Applications of Phthalazinone Containing Polymers
Poly(phthalazinone ether ketone)s (PPEKs) as High-Performance Polymers
Poly(phthalazinone ether ketone)s (PPEKs) are amorphous thermoplastic polymers distinguished by their high glass transition temperatures (Tg), often exceeding 250°C researchgate.net. This outstanding thermal stability, combined with good solubility in certain organic solvents, positions PPEKs as attractive materials for applications demanding high performance under extreme conditions researchgate.net. The introduction of the bulky, unsymmetrical phthalazinone group into the polymer backbone creates a twisted, non-coplanar architecture that restricts chain mobility and elevates the Tg cjps.org.
The synthesis of PPEKs is typically achieved through a nucleophilic aromatic substitution polycondensation reaction. This process involves the reaction of a bisphenol monomer containing the phthalazinone moiety with an activated aromatic dihalide, such as 4,4'-difluorobenzophenone (DFK) researchgate.netnih.gov.
A key monomer in this family is 4-(4-hydroxyphenyl)phthalazin-1(2H)-one (DHPZ). To tailor the properties of the resulting polymer, the phthalazinone monomer can be chemically modified. For instance, monomers with different side-groups on the phthalazinone structure, such as methyl or phenyl, have been synthesized to investigate their effect on the final polymer's processability and thermal properties researchgate.net. Following this strategy, a monomer like 4-(3-ethyl-4-hydroxyphenyl)(2H)phthalazin-1-one can be synthesized to incorporate an ethyl group cjps.org. The general synthetic route involves reacting a substituted phenolphthalein analog with hydrazine (B178648) hydrate (B1144303).
The polymerization process is carried out in a high-boiling polar aprotic solvent, such as sulfolane, with a weak base like potassium carbonate to facilitate the formation of the phenolate nih.gov. An azeotropic agent like toluene is often used to remove water generated during the reaction, driving the polymerization to completion and achieving high molecular weights.
The relationship between the molecular structure of PPEKs and their macroscopic properties is a critical aspect of their design. The inherent rigidity and non-coplanar nature of the phthalazinone unit are primary contributors to the polymer's high thermal stability researchgate.net.
Mechanical Strength: Despite being amorphous polymers, PPEKs demonstrate impressive mechanical properties. Resin films cast from PPEK solutions display excellent tensile strength and modulus. The introduction of side-groups like methyl or phenyl has been shown to maintain or even enhance these mechanical characteristics researchgate.net.
| Polymer | Side-Group | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
|---|---|---|---|---|---|
| PPEK | -H | 265 | 530 | 105.3 | 2.5 |
| PPEK-M | -CH3 | 253 | 523 | 110.1 | 2.6 |
| PPEK-Ph | -Ph | 247 | 517 | 112.5 | 2.7 |
Data sourced from research on the effects of phthalazinone's side-groups on PPEK resin properties researchgate.net.
Phthalazinone-Based Membranes for Advanced Separation Technologies
The inherent thermal and chemical stability of phthalazinone-containing polymers makes them ideal candidates for the fabrication of advanced membranes for various separation technologies researchgate.netmdpi.com. These polymers can be functionalized and processed to create membranes for both energy and environmental applications.
Vanadium redox flow batteries (VRFBs) are a promising technology for large-scale energy storage, and the ion-exchange membrane is a critical component. While perfluorinated sulfonic acid membranes like Nafion are commonly used, they suffer from high cost and vanadium ion crossover, which reduces battery efficiency.
Phthalazinone-based polymers offer a compelling alternative for creating anion exchange membranes (AEMs). These AEMs are typically prepared by first chloromethylating the PPEK backbone and then reacting it with an amine, such as pyridine or trimethylamine, to introduce positively charged functional groups scientific.netnih.gov. In a VRFB, the positively charged groups on the AEM effectively repel the positively charged vanadium ions (V2+, V3+, VO2+, VO2+) through a mechanism known as Donnan exclusion mdpi.com. This significantly reduces vanadium ion crossover, leading to higher coulombic efficiencies (often approaching 100%) and better capacity retention over hundreds of cycles compared to Nafion membranes mdpi.comacs.org.
Studies have shown that PPEK-based AEMs can achieve energy efficiencies higher than Nafion 117 at various charge-discharge current densities scientific.net. These membranes exhibit low swelling ratios and good tensile strength, ensuring mechanical stability during battery operation scientific.net.
| Property | PyPPEK Membrane | Nafion 117 |
|---|---|---|
| Ion Exchange Capacity (mmol·g-1) | 1.40 | 0.91 |
| Swelling Ratio (%) | 15.2 | 18.5 |
| Coulombic Efficiency at 50 mA·cm-2 (%) | 98.1 | 85.2 |
| Energy Efficiency at 50 mA·cm-2 (%) | 80.3 | 78.5 |
Data sourced from a study on PPEK-based anion exchange membranes for vanadium redox flow batteries scientific.net.
Nanofiltration (NF) is a pressure-driven membrane process used for removing multivalent ions and small organic molecules from liquids. There is a growing need for robust NF membranes that can operate in harsh chemical environments and at high temperatures.
Sulfonated poly(phthalazinone ether sulfone ketone)s (SPPESK) have been successfully fabricated into asymmetric ultrafiltration (UF) and nanofiltration (NF) membranes researchgate.net. The sulfonation of the polymer backbone increases its hydrophilicity, which is beneficial for water permeation and fouling resistance. These membranes demonstrate excellent separation properties, including high water flux and high rejection rates for salts and organic dyes researchgate.netresearchgate.net. A key advantage is their exceptional thermal stability, allowing them to operate at elevated temperatures (e.g., 80°C) with a more than two-fold increase in water flux while only slightly decreasing rejection rates researchgate.net. This makes them suitable for applications in industries where high-temperature separations are required.
Functional Polymer Composites and Coatings Incorporating Phthalazinone Structures
The development of functional polymer composites is a rapidly growing field, aiming to create materials with tailored properties for specific, often demanding, applications mdpi.comnih.gov. The excellent thermal and mechanical properties of PPEKs make them a superior matrix material for high-performance composites and functional coatings.
Polymer Composites: PPEKs are used as the thermoplastic matrix for fiber-reinforced composites, particularly with carbon fibers. These composites are sought after in the aerospace and automotive industries for their high strength-to-weight ratios researchgate.netnih.gov. A significant challenge in thermoplastic composites is achieving strong adhesion at the fiber-matrix interface. Research has shown that modifying the carbon fiber surface with a graphene oxide-silica (GO-SiO2) hybrid interface layer can significantly improve the mechanical interlocking and wettability between the fiber and the PPEK matrix. This enhancement changes the composite's failure mechanism from interfacial debonding to cohesive matrix destruction and fiber breakage, indicating a much stronger interface researchgate.net.
Functional Coatings: The chemical structure of PPEK allows for its surface to be functionalized for specific applications. For example, PPEK can be modified through a wet chemical method to introduce phosphonate groups onto its surface acs.org. These phosphonate groups are known to induce the formation of apatite, the primary mineral component of bone. This modification transforms the biologically inert surface of PPEK into a bioactive one, promoting bone-like mineralization. Such phosphonate-functionalized PPEK coatings have significant potential for use in biomedical applications, particularly for orthopedic and dental implants, where enhanced biocompatibility and osteogenic activity are required acs.org.
Emerging Research Directions and Future Perspectives for 4 Ethyl 2h Phthalazin 1 One
Exploration of Novel Therapeutic Targets and Disease Indications
The phthalazinone core is a privileged structure in drug discovery, with numerous analogues demonstrating a wide array of biological activities. nih.govmdpi.com A primary future direction for 4-ethyl-2H-phthalazin-1-one is the systematic exploration of its potential to modulate novel therapeutic targets. Research on analogous compounds has revealed potent inhibitory activity against several key enzymes and receptors implicated in cancer, inflammation, and other diseases. nih.govnih.gov
Future investigations will likely focus on screening this compound and its derivatives against a panel of targets that have shown susceptibility to the phthalazinone scaffold. These include:
Poly (ADP-ribose) polymerase (PARP): Several 4-substituted phthalazinones are recognized as potent PARP inhibitors, a class of drugs effective in treating cancers with specific DNA repair defects, such as those with BRCA mutations. mdpi.comresearchgate.netnih.gov
Receptor Tyrosine Kinases (RTKs): Analogs have been developed as inhibitors of vascular endothelial growth factor receptor (VEGFR-2) and epidermal growth factor receptor (EGFR), which are crucial targets in anti-angiogenic and anticancer therapies. nih.gov
Aurora Kinases: Pyrazole-phthalazinone hybrids have emerged as promising inhibitors of Aurora kinases, which play a critical role in cell cycle regulation, making them attractive targets for cancer treatment. mdpi.com
Other Potential Targets: The versatility of the phthalazinone structure suggests potential activity against other targets such as DNA topoisomerase, proteasomes, and various kinases involved in inflammatory pathways like p38 MAPK. mdpi.comnih.gov
The exploration of these targets could expand the therapeutic indications for this compound beyond oncology to include inflammatory disorders, neurodegenerative diseases, and cardiovascular conditions.
Table 1: Potential Therapeutic Targets for this compound Based on Analog Research
| Target Class | Specific Target Example | Associated Disease Indication | Reference |
|---|---|---|---|
| DNA Repair Enzymes | Poly (ADP-ribose) polymerase (PARP) | Cancer (e.g., Ovarian, Breast) | mdpi.comnih.govnih.gov |
| Receptor Tyrosine Kinases | VEGFR-2, EGFR | Cancer | nih.gov |
| Serine/Threonine Kinases | Aurora Kinase, p38 MAPK | Cancer, Inflammatory Diseases | mdpi.com |
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of phthalazinone derivatives has evolved significantly, moving towards more efficient, economical, and environmentally friendly methods. researchgate.net Future research on this compound will focus on developing advanced and sustainable synthetic routes that offer high yields, reduced reaction times, and minimal waste.
Key areas for development include:
Microwave-Assisted Synthesis: This technique has been shown to be a greener alternative to conventional heating for producing phthalazinone derivatives, offering advantages such as significantly reduced reaction times and improved yields. researchgate.net
One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the need for intermediate purification steps and minimizing solvent waste. nih.gov Facile one-pot strategies have been successfully employed for synthesizing various phthalazinone hybrids. nih.gov
Green Catalysis: The use of reusable, non-toxic, and inexpensive catalysts is a cornerstone of sustainable chemistry. Research has demonstrated the use of catalysts like natural food additives or nanocatalysts for phthalazinone synthesis. researchgate.net Water-mediated synthesis using simple catalysts like oxalic acid also represents a cost-effective and environmentally benign approach. researchgate.net
These advanced methodologies will be crucial for creating libraries of this compound analogs for structure-activity relationship (SAR) studies, a critical step in drug development.
Integration of Artificial Intelligence and Machine Learning in Phthalazinone Drug Discovery and Materials Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving the accuracy of predictions. mednexus.orgjddtonline.info For this compound, integrating these computational tools offers immense potential at every stage of development.
Future applications of AI and ML include:
Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel therapeutic targets for which the phthalazinone scaffold may have a high binding affinity. nih.gov
De Novo Drug Design: Generative AI models can design novel this compound derivatives with optimized properties. mednexus.org These models can predict physicochemical properties, bioavailability, and toxicity, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov
Predictive Modeling: ML models can be trained on existing data from other phthalazinone compounds to predict the biological activity of new this compound analogs, thereby streamlining the screening process. nih.govnih.gov This can significantly reduce the time and cost associated with experimental screening. bpasjournals.com
Materials Design: Beyond medicine, AI can be used to predict the properties of phthalazinone-based materials, such as their photophysical characteristics, for applications in electronics or imaging, guiding the synthesis of materials with desired functions.
Phthalazinone-Based Probes for Biological Imaging and Diagnostics
The inherent chemical properties of the phthalazinone ring system make it an attractive scaffold for developing molecular probes for biological imaging and diagnostics. Researchers have successfully designed phthalazinone derivatives as fluorescent probes for advanced microscopy techniques. nih.gov
Future research in this area for this compound could involve:
Rational Design of Fluorogenic Probes: By strategically modifying the this compound structure, for example by coupling it with electron-donating aromatic groups, it is possible to create fluorogenic probes. nih.gov These probes are non-fluorescent until they interact with a specific biological target, reducing background noise and improving imaging sensitivity.
Two-Photon Microscopy Applications: Phthalazinone derivatives have shown excellent performance in two-photon microscopy of biological tissues. nih.gov Developing this compound-based probes for this high-resolution imaging technique could enable deep-tissue imaging for research and diagnostic purposes.
Diagnostic Tools: By attaching the this compound core to targeting moieties (e.g., antibodies or peptides), specific probes could be developed for the diagnostic imaging of diseases like cancer, allowing for the visualization of tumor cells or specific biomarkers.
Table 2: Potential Applications in Imaging and Diagnostics
| Application Area | Technique | Potential Advantage | Reference |
|---|---|---|---|
| Cellular Imaging | One- and Two-Photon Fluorescence Microscopy | High-resolution imaging of cellular structures and tissues | nih.gov |
| Diagnostics | Targeted Fluorogenic Probes | Specific detection of biomarkers or diseased cells with high sensitivity | nih.govmdpi.com |
Scalable and Cost-Effective Manufacturing Processes for this compound and its Analogs
For any promising compound to transition from the laboratory to clinical or commercial use, the development of scalable and cost-effective manufacturing processes is essential. The synthetic methodologies discussed in section 7.2 form the foundation for achieving this goal.
Future perspectives on manufacturing will emphasize:
Process Optimization: Adapting efficient one-pot and microwave-assisted syntheses for large-scale production will be a key focus. researchgate.netnih.gov This involves optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize yield and purity while ensuring safety and reproducibility.
Flow Chemistry: Continuous flow manufacturing offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, higher consistency, and the potential for automation. Applying flow chemistry to the synthesis of this compound could lead to a highly efficient and scalable production line.
By focusing on these emerging research directions, the scientific community can systematically unlock the potential of this compound, paving the way for its application in therapy, diagnostics, and advanced materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-ethyl-2H-phthalazin-1-one, and how can their efficiency be optimized?
- Methodological Answer : The synthesis typically begins with phthalic anhydride derivatives. A common approach involves cyclocondensation reactions, such as reacting methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate with ethylating agents. Optimization can focus on catalyst selection (e.g., palladium for cross-coupling reactions) and solvent systems to improve yield. For example, using polar aprotic solvents like DMF may enhance reaction kinetics. Characterization via NMR and IR spectroscopy is critical to confirm the ethyl substitution at the 4-position .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectral Analysis : Use -NMR to confirm the ethyl group’s proton environment (e.g., triplet for CH-CH-) and IR to identify carbonyl (C=O) stretches (~1670–1700 cm) .
- Crystallography : Single-crystal X-ray diffraction (e.g., using WinGX or similar software) resolves the planar phthalazinone ring and substituent geometry. For example, bond angles near 120° confirm sp-hybridized carbons in the heterocycle .
Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?
- Methodological Answer : Start with in vitro assays (e.g., antimicrobial or cytotoxicity screens) using standardized protocols. For instance:
- Antimicrobial Testing : Follow CLSI guidelines with bacterial strains (e.g., E. coli, S. aureus) and measure MIC (Minimum Inhibitory Concentration) values.
- Data Validation : Include positive controls (e.g., ciprofloxacin) and triplicate trials to ensure reproducibility. Reference compounds like 1-(phthalazin-1(2H)-one) hydrazones provide comparative data .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and identify electrophilic sites (e.g., carbonyl carbons).
- Reactivity Trends : Compare frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. For example, electron-withdrawing groups (e.g., -NO) may stabilize transition states in SNAr reactions .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates with hydrazine nucleophiles) .
Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer :
- Data Triangulation : Replicate assays under identical conditions (e.g., pH, temperature) and compare with literature.
- Structural Confirmation : Re-analyze compound purity via HPLC and confirm stereochemistry via X-ray crystallography.
- Meta-Analysis : Use systematic reviews to identify confounding variables (e.g., solvent effects in cytotoxicity assays) .
Q. How can researchers optimize the synthetic route for this compound to improve scalability and sustainability?
- Methodological Answer :
- Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Catalyst Recycling : Test heterogeneous catalysts (e.g., Pd/C) for reusability across multiple reaction cycles.
- Process Metrics : Calculate E-factor (waste per product unit) and atom economy to benchmark improvements .
Q. What experimental and theoretical approaches elucidate the role of the ethyl substituent in modulating phthalazin-1-one’s electronic properties?
- Methodological Answer :
- Electron Density Analysis : Use X-ray charge density maps to quantify inductive effects of the ethyl group.
- Spectroscopic Correlation : Compare -NMR chemical shifts of substituted vs. unsubstituted phthalazinones.
- Theoretical Models : Perform NBO (Natural Bond Orbital) analysis to assess hyperconjugation between the ethyl group and the ring .
Data Analysis and Contradiction Handling
Q. How should researchers address conflicting spectral data in this compound characterization?
- Methodological Answer :
- Multi-Technique Validation : Cross-check NMR/IR data with mass spectrometry (HRMS) and elemental analysis.
- Dynamic Effects : Consider tautomerism (e.g., keto-enol equilibria) that may alter spectral profiles. Use variable-temperature NMR to detect equilibrium shifts .
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological studies of phthalazinone derivatives?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism.
- Uncertainty Quantification : Report 95% confidence intervals for IC values and use ANOVA for cross-group comparisons .
Tables for Key Data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
